molecular formula C8H8N2 B1625451 2,5-Dimethylnicotinonitrile CAS No. 63820-75-7

2,5-Dimethylnicotinonitrile

Cat. No.: B1625451
CAS No.: 63820-75-7
M. Wt: 132.16 g/mol
InChI Key: AKAPRMBJNSLUEY-UHFFFAOYSA-N
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Description

2,5-Dimethylnicotinonitrile is a heterocyclic organic compound with the chemical formula C8H8N2. It is a yellowish liquid with a characteristic odor and is widely used in various fields, including medical, environmental, and industrial research.

Properties

IUPAC Name

2,5-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-8(4-9)7(2)10-5-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAPRMBJNSLUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493777
Record name 2,5-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63820-75-7
Record name 2,5-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylnicotinonitrile can be synthesized through various methods. One common method involves the reaction of 2,5-dimethylpyridine with cyanogen bromide in the presence of a base. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

2,5-Dimethylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2,5-Dichloro-4,6-dimethylnicotinonitrile
  • 4,6-Dimethyl-2-(phenylamino)nicotinonitrile
  • 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile

Comparison: 2,5-Dimethylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

2,5-Dimethylnicotinonitrile (DMN) is a heterocyclic organic compound with the molecular formula C₈H₈N₂. It is characterized by its yellowish liquid form and is notable for its diverse applications in medicinal chemistry, particularly due to its potential biological activities such as antimicrobial and anticancer properties. This article delves into the biological activity of DMN, highlighting its mechanisms of action, relevant case studies, and research findings.

Antimicrobial Properties

Research indicates that DMN exhibits significant antimicrobial activity. In a study evaluating various nicotinonitrile derivatives, DMN was found to inhibit the growth of several bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

DMN has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is a focal point of current research.

Case Study: In Vitro Effects on Cancer Cells

A study published in the Journal of Medicinal Chemistry evaluated the effects of DMN on MCF-7 cells. The results demonstrated that treatment with DMN resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of approximately 15 µM. Flow cytometry analysis indicated increased levels of apoptotic markers, suggesting that DMN triggers programmed cell death through intrinsic pathways.

The biological activity of DMN is attributed to its interaction with specific molecular targets within cells. It is hypothesized that DMN binds to enzymes involved in metabolic pathways, leading to altered enzyme activity and subsequent biological effects. For instance, it may inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation and cancer progression.

Comparative Analysis

To understand the unique properties of DMN, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

Compound Antimicrobial Activity Anticancer Activity (IC₅₀) Notable Mechanism
This compound (DMN)Moderate15 µMCOX inhibition
2,5-Dichloro-4,6-dimethylnicotinonitrileWeak25 µMDNA intercalation
4,6-Dimethyl-2-(phenylamino)nicotinonitrileStrong10 µMApoptosis induction

Research Findings

Recent studies have expanded the understanding of DMN's potential therapeutic applications:

  • A publication in Pharmaceutical Research highlighted the compound's role as a lead candidate for drug development targeting infectious diseases due to its broad-spectrum antimicrobial properties.
  • Another study focused on the synthesis of novel DMN derivatives aimed at enhancing its anticancer efficacy while reducing toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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